![molecular formula C19H21FN2O B6007649 N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine](/img/structure/B6007649.png)
N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine
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Overview
Description
N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine, also known as FUB-144, is a synthetic cannabinoid that was first identified in 2013. It has been used in scientific research to investigate the biochemical and physiological effects of synthetic cannabinoids, as well as their mechanism of action.
Mechanism of Action
N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are primarily found in the brain and immune system, respectively. Activation of these receptors can lead to a variety of effects, such as altered perception, relaxation, and pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine are similar to those of other synthetic cannabinoids. These effects can include altered perception, relaxation, and pain relief. However, synthetic cannabinoids can also have negative effects, such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, allowing for precise control of the effects. Additionally, its synthetic nature allows for consistent production and purification. However, N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine also has limitations, such as potential toxicity and limited availability.
Future Directions
There are several potential future directions for research on N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine and other synthetic cannabinoids. One area of interest is the development of safer and more effective synthetic cannabinoids for medical use. Additionally, further research is needed to fully understand the biochemical and physiological effects of these compounds, as well as their potential risks and benefits.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine involves the reaction of 4-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base, followed by the addition of piperidine. The resulting compound is then purified through various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, such as pain perception, appetite, and mood. Synthetic cannabinoids like N-(4-fluorophenyl)-1-(3-methylbenzoyl)-3-piperidinamine can activate the same receptors as natural cannabinoids, leading to similar effects.
properties
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-4-2-5-15(12-14)19(23)22-11-3-6-18(13-22)21-17-9-7-16(20)8-10-17/h2,4-5,7-10,12,18,21H,3,6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZCAMYRFSXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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